molecular formula C8H16O2 B159622 (6R)-7-Hydroxy-6-methylheptan-2-one CAS No. 130486-78-1

(6R)-7-Hydroxy-6-methylheptan-2-one

Cat. No. B159622
M. Wt: 144.21 g/mol
InChI Key: GWRSINQMTFUHBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-7-Hydroxy-6-methylheptan-2-one, also known as β-Hydroxyisovalerone, is a chiral compound that belongs to the class of ketones. This compound has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes in the body. This inhibition may lead to changes in biochemical and physiological processes, which may have potential therapeutic effects.

Biochemical And Physiological Effects

(6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, (6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its high enantiomeric excess, which makes it a useful chiral building block. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of (6R)-7-Hydroxy-6-methylheptan-2-one. One area of research could be the identification of new applications for this compound, such as its use in the treatment of other diseases. Additionally, further research could be done to better understand the mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one and to develop more effective synthesis methods for this compound. Finally, the development of new derivatives of (6R)-7-Hydroxy-6-methylheptan-2-one could lead to the discovery of new compounds with even more potent therapeutic effects.

Scientific Research Applications

(6R)-7-Hydroxy-6-methylheptan-2-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a flavor and fragrance compound.

properties

CAS RN

130486-78-1

Product Name

(6R)-7-Hydroxy-6-methylheptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(6R)-7-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

GWRSINQMTFUHBY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCC(=O)C)CO

SMILES

CC(CCCC(=O)C)CO

Canonical SMILES

CC(CCCC(=O)C)CO

synonyms

2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.74 g (content 80%, 15.6 mmol) of lithium aluminum hydride was suspended in 7.0 g of THF, and the resultant suspension was cooled to 0° C. Next, 2.37 g(content 84.4%, 9.2 mmol) of 6,6-dimethoxy-2-methylheptanoic acid methyl ester was dissolved in 3.0 g of THF to give a solution which was then dropped into the above-described suspension at 0° C. over a period of 1.5 hours. Next, the reaction mixture as stirred at the same temperature for 3 hours, then, 1.47 g (45.9 mmol) of methanol was dropped to quench unreacted lithium aluminum hydride. Then, 2.74 g of a 2% sodium hydroxide aqueous solution was dropped at room temperature into the reaction mixture, then, the generated aluminum hydroxide was removed by filtration using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), subsequently, an acid treatment was performed, to obtain a uniform solution containing 1.07 g (yield 80.9%) of 7-hydroxy-6-methylheptan-2-one.
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6,6-dimethoxy-2-methylheptanoic acid methyl ester
Quantity
2.37 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
solvent
Reaction Step Three
Quantity
1.47 g
Type
reactant
Reaction Step Four
Name
Quantity
7 g
Type
solvent
Reaction Step Five
Name
7-hydroxy-6-methylheptan-2-one
Yield
80.9%

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